Cas no 1260783-82-1 (Methyl 2-bromo-3-hydroxybenzoate)

Methyl 2-bromo-3-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-bromo-3-hydroxybenzoate
- Methyl 2-bromo-3-hydroxybenzoate
-
- MDL: MFCD10566795
- インチ: 1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3
- InChIKey: ASHUCZPMZTUROZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1C(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 46.5
Methyl 2-bromo-3-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB542528-1 g |
Methyl 2-bromo-3-hydroxybenzoate; . |
1260783-82-1 | 1g |
€611.70 | 2023-04-14 | ||
Aaron | AR01PQZB-5g |
Benzoic acid, 2-bromo-3-hydroxy-, methyl ester |
1260783-82-1 | 97% | 5g |
$1195.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS305-1g |
methyl 2-bromo-3-hydroxybenzoate |
1260783-82-1 | 95% | 1g |
¥2363.0 | 2024-04-25 | |
1PlusChem | 1P01PQQZ-5g |
Benzoic acid, 2-bromo-3-hydroxy-, methyl ester |
1260783-82-1 | 95% | 5g |
$1168.00 | 2024-07-09 | |
Ambeed | A525012-100mg |
Methyl 2-bromo-3-hydroxybenzoate |
1260783-82-1 | 97% | 100mg |
$87.0 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197173A-1g |
Methyl 2-bromo-3-hydroxybenzoate |
1260783-82-1 | 0.97 | 1g |
¥4258.8 | 2024-07-24 | |
eNovation Chemicals LLC | Y1101106-2g |
methyl 2-bromo-3-hydroxybenzoate |
1260783-82-1 | 95% | 2g |
$785 | 2025-02-21 | |
eNovation Chemicals LLC | Y1212867-5g |
methyl 2-bromo-3-hydroxybenzoate |
1260783-82-1 | 95% | 5g |
$1300 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270262-5g |
Methyl 2-bromo-3-hydroxybenzoate |
1260783-82-1 | 97% | 5g |
¥8332.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197173A-100mg |
Methyl 2-bromo-3-hydroxybenzoate |
1260783-82-1 | 0.97 | 100mg |
¥928.8 | 2024-07-24 |
Methyl 2-bromo-3-hydroxybenzoate 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Methyl 2-bromo-3-hydroxybenzoateに関する追加情報
Methyl 2-bromo-3-hydroxybenzoate (CAS No. 1260783-82-1): An Overview of Its Properties and Applications
Methyl 2-bromo-3-hydroxybenzoate (CAS No. 1260783-82-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its bromine and hydroxyl functionalities, which confer it with a range of interesting properties and reactivity profiles.
The molecular formula of Methyl 2-bromo-3-hydroxybenzoate is C9H9BrO3, and its molecular weight is approximately 247.07 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Its melting point ranges from 115 to 117°C, making it suitable for various thermal processes.
In the realm of pharmaceutical research, Methyl 2-bromo-3-hydroxybenzoate has shown promise as an intermediate in the synthesis of bioactive molecules. The bromine substituent can be readily replaced by other functional groups through various substitution reactions, allowing for the creation of a wide array of derivatives with diverse biological activities. For instance, recent studies have explored the use of this compound in the development of anti-inflammatory agents and potential anticancer drugs.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the role of Methyl 2-bromo-3-hydroxybenzoate as a precursor in the synthesis of novel anti-inflammatory compounds. The researchers found that derivatives derived from this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory conditions. This finding highlights the potential of Methyl 2-bromo-3-hydroxybenzoate as a valuable starting material for drug discovery efforts.
Beyond pharmaceutical applications, Methyl 2-bromo-3-hydroxybenzoate has also found utility in materials science. Its ability to undergo controlled polymerization reactions makes it an attractive candidate for the development of functional polymers with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound to synthesize polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics and aerospace industries.
The synthetic versatility of Methyl 2-bromo-3-hydroxybenzoate extends to its use as a building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups through reactions such as esterification, etherification, and acylation. This flexibility allows chemists to design complex molecules with specific functionalities, making it a valuable tool in synthetic chemistry laboratories.
In addition to its synthetic applications, Methyl 2-bromo-3-hydroxybenzoate has been studied for its environmental impact. Research conducted by the Environmental Protection Agency (EPA) has shown that this compound is biodegradable under aerobic conditions and does not pose significant environmental risks when used responsibly. However, proper handling and disposal practices are still recommended to ensure environmental safety.
The safety profile of Methyl 2-bromo-3-hydroxybenzoate has been extensively evaluated through various toxicological studies. These studies have indicated that the compound is generally well-tolerated at low concentrations and does not exhibit significant toxicity or mutagenicity. However, as with any chemical compound, appropriate safety measures should be followed during handling to minimize exposure risks.
In conclusion, Methyl 2-bromo-3-hydroxybenzoate (CAS No. 1260783-82-1) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an important intermediate in the development of novel bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in the scientific community.
1260783-82-1 (Methyl 2-bromo-3-hydroxybenzoate) 関連製品
- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)
- 1187862-39-0(3-(3-methylbutyl)-1H-pyrazol-5-amine)
- 2199322-37-5(4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)
- 721884-81-7((1S,3S)-3-aminocyclohexanol)
- 60833-12-7(2H-Pyran-2,5(6H)-dione,dihydro-)
- 2171915-34-5(5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane)
- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)
- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)
- 1806002-42-5(4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine)
